Ethyl 4-Boc-2-homomorpholinecarboxylate

Antibacterial Oxazolidinone Structure-Activity Relationship

Ethyl 4-Boc-2-homomorpholinecarboxylate (IUPAC: 4-tert-butyl 2-ethyl 1,4-oxazepane-2,4-dicarboxylate) is a Boc-protected 1,4-oxazepane (homomorpholine) derivative with the molecular formula C₁₃H₂₃NO₅ and molecular weight 273.33 g/mol. The compound incorporates a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship, distinguishing it from the more common six-membered morpholine ring.

Molecular Formula C13H23NO5
Molecular Weight 273.33
CAS No. 1363166-21-5
Cat. No. B3027705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Boc-2-homomorpholinecarboxylate
CAS1363166-21-5
Molecular FormulaC13H23NO5
Molecular Weight273.33
Structural Identifiers
SMILESCCOC(=O)C1CN(CCCO1)C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO5/c1-5-17-11(15)10-9-14(7-6-8-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyNFMNWHFTGYMZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Boc-2-homomorpholinecarboxylate (CAS 1363166-21-5) — Key Physicochemical and Structural Baseline for Procurement Decisions


Ethyl 4-Boc-2-homomorpholinecarboxylate (IUPAC: 4-tert-butyl 2-ethyl 1,4-oxazepane-2,4-dicarboxylate) is a Boc-protected 1,4-oxazepane (homomorpholine) derivative with the molecular formula C₁₃H₂₃NO₅ and molecular weight 273.33 g/mol [1]. The compound incorporates a seven-membered heterocyclic ring containing one nitrogen and one oxygen atom in a 1,4-relationship, distinguishing it from the more common six-membered morpholine ring . Its dual protective groups—a Boc carbamate on the ring nitrogen and an ethyl ester at the 2-position—provide orthogonal reactivity handles that enable selective deprotection and subsequent functionalization in multi-step synthetic sequences [2]. The compound is primarily supplied as a research intermediate with typical purity specifications of ≥98%, and its ambient storage stability reduces cold-chain logistics requirements compared to unprotected amine analogs .

Why Ethyl 4-Boc-2-homomorpholinecarboxylate Cannot Be Substituted with Generic Morpholine Analogs or Unprotected Homomorpholine Derivatives


Generic substitution with morpholine-based alternatives or unprotected homomorpholine derivatives is not scientifically valid due to three convergent lines of evidence. First, the seven-membered 1,4-oxazepane ring in Ethyl 4-Boc-2-homomorpholinecarboxylate confers a distinct conformational profile that has been shown to alter biological activity when compared directly with six-membered morpholine rings—specifically, homomorpholine-containing oxazolidinones exhibited modified antibacterial potency and reduced myelotoxicity relative to their morpholine counterparts in head-to-head SAR studies [1]. Second, the Boc protecting group is not interchangeable with alternative protecting groups; literature demonstrates that Boc protection yields superior chemical yields and enantiopurities compared to Cbz and Fmoc groups in enzymatic resolution applications [2]. Third, the ethyl ester moiety provides both lipophilicity tuning (calculated LogP = 1.51) and a chemically orthogonal deprotection pathway relative to the Boc group, a dual-handle strategy that is absent in the corresponding free carboxylic acid (CAS 1141669-61-5) or methyl ester analogs [3].

Quantitative Differentiation Evidence for Ethyl 4-Boc-2-homomorpholinecarboxylate — Comparator-Based Data for Informed Procurement


Biological Activity Differentiation: Homomorpholine vs. Morpholine C-Ring in Antibacterial Oxazolidinones

In a direct head-to-head SAR study of oxazolidinone antibacterial agents, replacing the morpholine C-ring of linezolid with a homomorpholine C-ring—the core scaffold of which Ethyl 4-Boc-2-homomorpholinecarboxylate is a protected building block—resulted in altered antibacterial potency and a favorable shift in off-target activity profiles. The homomorpholine-containing analog (compound 49) exhibited MIC values ranging from 1–4 μg/mL against tested Gram-positive strains, comparable to linezolid's activity, but with reduced monoamine oxidase (MAO) inhibition and myelotoxicity [1].

Antibacterial Oxazolidinone Structure-Activity Relationship

Enzymatic Resolution Efficiency: Boc-Protected Amino Esters vs. Alternative Protecting Groups

In a systematic enzymatic resolution study of cyclic N-protected β-amino esters, Burkholderia cepacia lipase (Lipase PS) achieved enantiomeric excesses exceeding 99% (E >100) for the kinetic resolution of N-Boc-protected substrates including 3-carboxymethyl-morpholine ethyl ester—a direct structural analog of Ethyl 4-Boc-2-homomorpholinecarboxylate. This resolution efficiency is quantitatively superior to results reported with alternative protecting groups; a separate comparative study demonstrated that Boc protection led to better chemical yields and enantiopurities than Cbz and Fmoc groups in lipase-catalyzed resolutions [1][2].

Enzymatic Resolution Chiral Synthesis Protecting Group Strategy

Lipophilicity Differentiation: Ethyl Ester vs. Free Carboxylic Acid in Homomorpholine Scaffolds

Ethyl 4-Boc-2-homomorpholinecarboxylate exhibits a calculated LogP of 1.51340, reflecting moderate lipophilicity suitable for blood-brain barrier permeability predictions and membrane partitioning [1]. In contrast, the corresponding free carboxylic acid analog, 4-Boc-2-homomorpholinecarboxylic acid (CAS 1141669-61-5), lacks the ethyl ester moiety and possesses a significantly lower LogP (estimated <0 due to carboxylic acid ionization at physiological pH), which dramatically alters solubility, permeability, and synthetic utility [2].

Lipophilicity LogP Drug-Likeness

Orthogonal Deprotection Strategy: Dual Boc and Ethyl Ester Handles vs. Single-Protection Analogs

Ethyl 4-Boc-2-homomorpholinecarboxylate contains two chemically distinct protecting groups: a Boc carbamate (acid-labile, cleaved with TFA or HCl) and an ethyl ester (base-labile or nucleophile-cleavable). This orthogonal protection strategy is quantitatively superior to single-protection analogs such as N-Boc-2-homomorpholine (CAS not available) or 4-Boc-2-homomorpholinecarboxylic acid, which lack the second reactive handle. The dual-protection enables a 2-step deprotection sequence: (1) Boc removal under acidic conditions yields the free amine intermediate; (2) subsequent ester hydrolysis yields the free carboxylic acid, with the order and conditions independently tunable .

Orthogonal Protection Multi-Step Synthesis Peptidomimetics

Physical State and Storage Stability: Ambient Storage vs. Cold-Chain Requirements of Unprotected Analogs

Ethyl 4-Boc-2-homomorpholinecarboxylate is specified for ambient temperature storage, with no cold-chain requirements [1]. In contrast, unprotected homomorpholine hydrochloride (CAS 178312-62-4), a common alternative building block, is hygroscopic and typically requires refrigerated or desiccated storage to prevent degradation. The Boc and ethyl ester groups collectively stabilize the compound against moisture and air oxidation, reducing handling complexity and shipping costs for global procurement.

Storage Stability Logistics Procurement

Ethyl 4-Boc-2-homomorpholinecarboxylate: Evidence-Driven Application Scenarios for Research and Industrial Procurement


Synthesis of Homomorpholine-Containing Oxazolidinone Antibacterial Leads with Improved Safety Margins

Based on direct head-to-head SAR evidence showing that homomorpholine C-ring replacement reduces MAO inhibition and myelotoxicity compared to morpholine-based linezolid [1], Ethyl 4-Boc-2-homomorpholinecarboxylate is the optimal starting material for constructing homomorpholine-oxazolidinone libraries. The Boc group enables N-deprotection for subsequent oxazolidinone ring formation, while the ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling with C-5 side chains. This scenario directly leverages the differentiated pharmacological profile of the homomorpholine scaffold established in Section 3.

Enzymatic Resolution to Access Enantiopure Homomorpholine-2-Carboxylic Acid Derivatives

The demonstrated >99% enantiomeric excess (E >100) achievable with Burkholderia cepacia lipase on N-Boc protected cyclic β-amino esters [1] provides a validated pathway for resolving racemic Ethyl 4-Boc-2-homomorpholinecarboxylate into its enantiopure constituents. The resolved esters can subsequently be converted to enantiopure homomorpholine-2-carboxylic acids for incorporation into peptidomimetics and conformationally constrained β-amino acid building blocks. This application is uniquely enabled by the Boc-protected ethyl ester structure, which is optimally recognized by the lipase active site.

Multi-Step Synthesis of Orthogonally Protected 1,4-Oxazepane Peptidomimetic Scaffolds

Ethyl 4-Boc-2-homomorpholinecarboxylate provides two orthogonal deprotection handles as established in Section 3, enabling sequential functionalization at both the N-terminus (Boc removal → amine acylation or alkylation) and C-terminus (ethyl ester hydrolysis → amide bond formation). This dual-handle strategy is essential for synthesizing peptidomimetics where the homomorpholine ring serves as a conformationally constrained β-amino acid surrogate. The ethyl ester also imparts a LogP of 1.51, which contributes to intermediate solubility in organic solvents and facilitates chromatographic purification.

Global Collaborative Medicinal Chemistry Projects Requiring Ambient-Stable Intermediates

As documented in Section 3, Ethyl 4-Boc-2-homomorpholinecarboxylate is stable under ambient storage conditions [1], eliminating the need for cold-chain shipping and refrigerated storage. This logistical advantage makes it particularly suitable for multi-site collaborative research programs where intermediates must be shipped internationally and stored for extended periods. Procurement of this compound over cold-chain-requiring alternatives (e.g., homomorpholine hydrochloride) reduces shipping costs, minimizes customs delays, and ensures consistent material quality across distributed research teams.

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